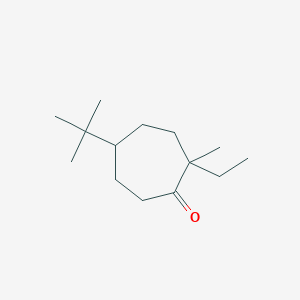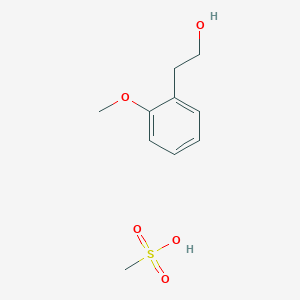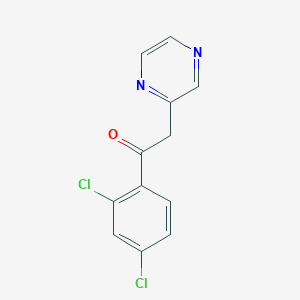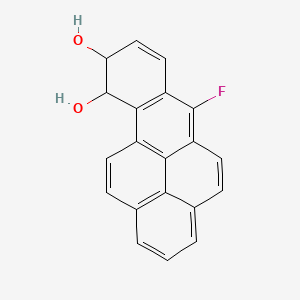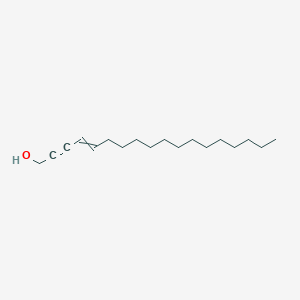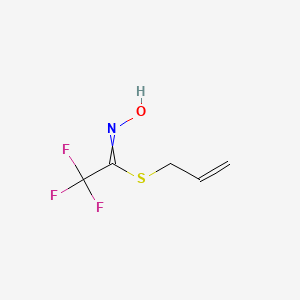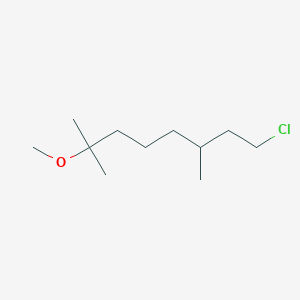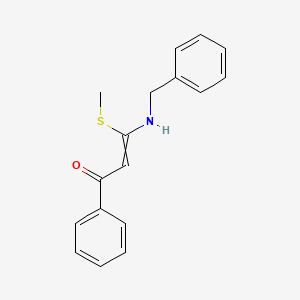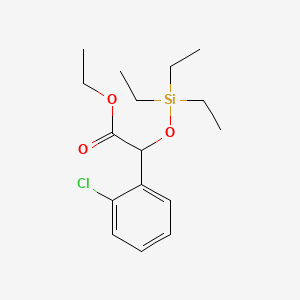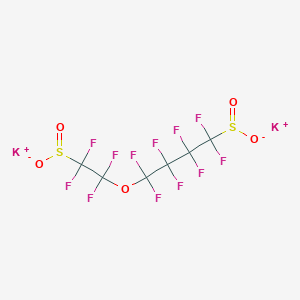
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is a complex fluorinated compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate typically involves multiple steps. One common approach is the reaction of octafluorobutane derivatives with sulfinic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure the stability of the fluorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or sulfide compounds .
Aplicaciones Científicas De Investigación
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often include inhibition of specific enzymes or alteration of membrane properties due to the compound’s lipophilicity .
Comparación Con Compuestos Similares
Similar Compounds
Octafluoro-1,4-diiodobutane: Another fluorinated compound with similar structural features but different functional groups.
Dipotassium phosphate: While not fluorinated, it shares the dipotassium cation and is used in various industrial applications.
Uniqueness
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is unique due to its high fluorine content and the presence of both sulfinato and sulfinate groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
81233-10-5 |
|---|---|
Fórmula molecular |
C6F12K2O5S2 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
dipotassium;1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate |
InChI |
InChI=1S/C6H2F12O5S2.2K/c7-1(8,2(9,10)5(15,16)24(19)20)3(11,12)23-4(13,14)6(17,18)25(21)22;;/h(H,19,20)(H,21,22);;/q;2*+1/p-2 |
Clave InChI |
PURRJCVCUOPZNT-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(F)(F)S(=O)[O-])(F)F)(C(OC(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
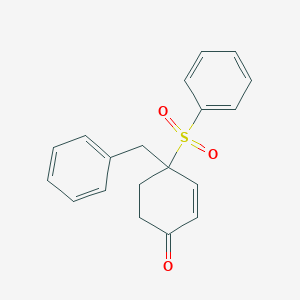
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
